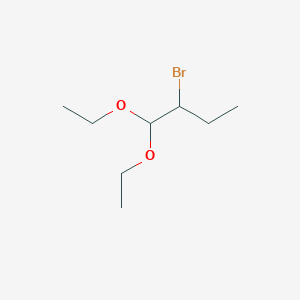

2-Bromo-1,1-diethoxybutane

Description

Significance of Alpha-Haloacetals in Synthetic Organic Chemistry

Alpha-haloacetals are a class of organic compounds that serve as important building blocks in synthesis. Their significance stems from the presence of two key functional groups: an acetal (B89532) and a halogen atom on the adjacent carbon. The acetal group is a protected form of an aldehyde or ketone, which is stable under neutral or basic conditions but can be hydrolyzed back to the carbonyl group under acidic conditions. thieme-connect.de This protective nature allows for chemical modifications at other parts of the molecule without affecting the carbonyl precursor.

The alpha-halogen atom provides a reactive site for various chemical transformations. It can participate in nucleophilic substitution reactions, where the halogen is replaced by a variety of nucleophiles. Furthermore, α-haloacetals are known precursors for radical reactions, such as the Ueno-Stork reaction, which is a powerful method for forming carbon-carbon bonds and constructing cyclic systems. d-nb.info The ability of the carbon-halogen bond in α-haloacetals to participate in hyperconjugative interactions can also influence the geometry and reactivity of the molecule. nih.gov

The synthesis of α-haloacetals can be achieved through various methods, including the reaction of ketones with N-halosuccinimides and ethylene (B1197577) glycol in a one-step process. researchgate.net

Historical Context and Evolution of Research on 2-Bromo-1,1-diethoxybutane

The scientific literature on this compound specifically is not extensive, with early mentions appearing in the context of broader synthetic explorations. One of the earlier documented instances of this compound is in a 1969 study on the Hantzsch pyrrole (B145914) synthesis. cdnsciencepub.com In this research, this compound was one of the halo-aldehyde derivatives tested for its ability to form pyrroles when condensed with ethyl acetoacetate (B1235776) and ammonia. cdnsciencepub.com However, under the conditions reported, it did not yield the desired pyrrole product. cdnsciencepub.com

Research on the broader class of α-haloacetals dates back further. For instance, a 1955 paper by Parham, Heberling, and Wynberg investigated the acid-catalyzed reaction of α-haloacetals with mercaptans, highlighting the reactivity of this class of compounds. acs.org The development of reactions like the Hantzsch pyrrole synthesis itself, named after Arthur Rudolf Hantzsch, provided a context for exploring the utility of various α-haloketones and their derivatives, including acetals like this compound. wikipedia.org

More recent research has focused on the synthesis and characterization of specific α-haloacetals. A 2023 study provided detailed spectroscopic data for this compound, which is crucial for its unambiguous identification and for monitoring its reactions. semanticscholar.org

Overview of Key Research Areas Pertaining to this compound

While specific research applications for this compound are not widely reported, its structure suggests potential utility in several areas of organic synthesis, mirroring the applications of other α-haloacetals.

Synthesis and Characterization: A key area of research is the development of efficient methods for the synthesis of this compound and its characterization. A 2023 paper on the deaminative halogenation of primary amines reported the synthesis of this compound and provided its ¹H NMR spectroscopic data. semanticscholar.org

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 4.51 ppm | t | 5.6 Hz | 1H |

| 3.70–3.60 ppm | m | - | 2H |

| 3.55–3.47 ppm | m | - | 2H |

| 3.44 ppm | t | 6.7 Hz | 2H |

| This data is from a study published in iScience. semanticscholar.org |

Reactivity in Named Reactions: The investigation of this compound as a substrate in established organic reactions is another area of interest. As mentioned, its potential role in the Hantzsch pyrrole synthesis was explored, although unsuccessfully in the initial report. cdnsciencepub.com The Hantzsch synthesis is a well-known method for producing substituted pyrroles from β-ketoesters, ammonia, and α-haloketones or their equivalents. wikipedia.org

Potential as a Synthetic Intermediate: Given the reactivity of the α-bromo acetal functionality, this compound is a potential intermediate for introducing a 2-oxobutyl group in a protected form. The bromine atom can be displaced by various nucleophiles, and the acetal can be subsequently hydrolyzed to reveal the ketone. This general reactivity is characteristic of bromo-diethoxybutane isomers, which are used as intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H17BrO2 |

|---|---|

Poids moléculaire |

225.12 g/mol |

Nom IUPAC |

2-bromo-1,1-diethoxybutane |

InChI |

InChI=1S/C8H17BrO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6H2,1-3H3 |

Clé InChI |

JQLOELYADIUZLD-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(OCC)OCC)Br |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromo 1,1 Diethoxybutane

Classical Synthetic Approaches

Traditional methods for synthesizing 2-Bromo-1,1-diethoxybutane rely on two primary pathways: the direct halogenation of an acetal (B89532) precursor or the acetalization of a pre-halogenated carbonyl compound.

Halogenation of Acetal Precursors

The direct bromination of an acetal is a common method for producing α-bromoacetals. In the case of this compound, the starting material is butanal diethyl acetal, also known as 1,1-diethoxybutane (B1585066). The reaction involves the substitution of a hydrogen atom at the α-position (the carbon adjacent to the acetal group) with a bromine atom.

A frequently used reagent for this transformation is N-Bromosuccinimide (NBS). NBS is favored because it provides a low concentration of bromine, which helps to control the reaction and minimize side products. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) and often requires a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, particularly for allylic and benzylic brominations. For the bromination of carbonyl derivatives like acetals, the reaction can proceed via either a radical pathway or through acid catalysis.

The general mechanism for the bromination of an acetal using NBS under radical conditions involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the α-carbon of 1,1-diethoxybutane, creating an alkyl radical. This intermediate then reacts with another molecule of NBS or Br₂ to form the final product, this compound, and a succinimidyl radical, which continues the chain reaction.

Table 1: Classical Halogenation of Acetal Precursors

| Precursor | Brominating Agent | Typical Conditions | Product |

|---|---|---|---|

| 1,1-Diethoxybutane | N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or acid catalyst. | This compound |

| 1,1-Diethoxybutane | Bromine (Br₂) | Can be used directly, sometimes with a base like calcium carbonate to neutralize HBr byproduct. | This compound |

Acetalization of Alpha-Halocarbonyl Compounds

An alternative classical route is the acetalization of an α-halocarbonyl compound. For this synthesis, the required precursor is 2-bromobutanal (B1282435). This aldehyde is reacted with two equivalents of ethanol (B145695) in the presence of an acid catalyst to form the target acetal, this compound.

The mechanism for acetal formation involves several equilibrium steps. First, the carbonyl oxygen of 2-bromobutanal is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. An ethanol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal after deprotonation. The hydroxyl group of the hemiacetal is then protonated, forming a good leaving group (water). As water departs, a second ethanol molecule attacks the resulting carbocation, and subsequent deprotonation yields the stable acetal product.

A common method to drive the reaction toward the acetal product is to use an orthoester, such as triethyl orthoformate, which acts as both a reagent and a dehydrating agent to remove the water formed during the reaction.

Table 2: Classical Acetalization of Alpha-Halocarbonyl Compounds

| Precursor | Reagents | Typical Conditions | Product |

|---|---|---|---|

| 2-Bromobutanal | Ethanol (2 eq.), Acid Catalyst (e.g., HCl, H₂SO₄) | Reversible reaction; often requires removal of water. | This compound |

| 2-Bromobutanal | Triethyl orthoformate, Ethanol, Acid Catalyst | Triethyl orthoformate acts as a dehydrating agent. | This compound |

Modern and Optimized Synthesis Protocols

More recent synthetic strategies aim to improve upon classical methods by offering milder conditions, higher yields, better selectivity, and more environmentally friendly procedures.

Deaminative Halogenation of Primary Amines as a Route to Brominated Compounds

Deaminative halogenation presents a modern, albeit indirect, pathway for synthesizing brominated compounds from primary amines. This method involves converting a primary amino group into a halide. For the synthesis of this compound, this would hypothetically start from 2-amino-1,1-diethoxybutane.

Recent protocols have been developed using N-anomeric amides as nitrogen-deletion reagents, which are effective for both aliphatic and aromatic primary amines. The process is noted for its mildness and tolerance of various functional groups. The general mechanism involves the formation of a 1,1-diazene intermediate, followed by homolytic extrusion of nitrogen gas (N₂) and subsequent radical halogenation. While this method is powerful for functional group interconversion, its application to synthesize this compound would depend on the availability of the corresponding primary amine precursor, 2-amino-1,1-diethoxybutane.

Catalytic Bromination Techniques

Modern synthesis often employs catalysts to enhance reaction efficiency and selectivity. Catalytic bromination techniques for acetals can avoid the use of stoichiometric and often harsh reagents. For instance, manganese(II)/bipyridine systems have been developed to catalyze the bromination of unactivated aliphatic C(sp³)–H bonds using NBS as the bromine source. This reaction proceeds in moderate to good yields and can be performed on a gram scale. The proposed mechanism involves the generation of a bromine radical and an alkyl radical intermediate via hydrogen abstraction, followed by reaction with a Br-Mn(III) species to form the brominated product and regenerate the Mn(II) catalyst. Applying this catalytic system to 1,1-diethoxybutane could provide an efficient and selective route to this compound.

Another approach involves the one-pot synthesis of α-bromoacetals from secondary alcohols using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in ethylene (B1197577) glycol. This method combines oxidation, bromination, and acetalization in a single step without requiring other catalysts. While this specific example uses ethylene glycol to form a dioxolane, the principle could be adapted using ethanol for the synthesis of diethyl acetals.

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on developing synthetic routes that are more environmentally benign. In the context of synthesizing this compound, this involves

Preparation and Purification Techniques

The successful isolation of this compound from a reaction mixture relies on a sequence of purification steps. Following synthesis, such as through the deaminative halogenation of primary amines, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. researchgate.netnih.gov The purification strategy typically involves a combination of chromatography and distillation.

Chromatographic Purification Methods for this compound

Chromatography is a primary technique for the purification of this compound. Depending on the scale and required purity, both column chromatography and High-Performance Liquid Chromatography (HPLC) are applicable.

Research indicates that following its synthesis, this compound can be effectively purified by column chromatography. researchgate.netnih.gov In one specific instance, the compound was obtained in a 58% yield after chromatographic purification. researchgate.netnih.gov The separation was achieved using 100% petroleum ether as the eluent, with the product exhibiting a retention factor (Rf) of 0.41. nih.gov This suggests a normal-phase chromatography setup using silica (B1680970) gel as the stationary phase.

For analytical and preparative scale separations requiring higher resolution, a reverse-phase HPLC method has been developed. sielc.com This method is scalable and can be utilized for isolating impurities. sielc.com The conditions for this HPLC separation are detailed in the table below. sielc.com

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Technique | Reverse Phase (RP) HPLC |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. |

Distillation and Separation Protocols

Following an initial chromatographic purification, distillation can be employed to achieve a higher degree of purity. Given the compound's boiling point of 86-88°C, this technique is suitable for separating it from less volatile impurities. cdnsciencepub.com While the pressure conditions for this boiling point are not specified, procedures for analogous bromo-acetals often utilize vacuum distillation to prevent thermal decomposition. google.com

A general separation protocol begins after the synthesis is complete. The reaction mixture is typically subjected to a workup procedure which may involve:

Quenching: Neutralizing any remaining reactive reagents.

Extraction: Using an organic solvent to extract the product from the aqueous phase.

Washing: The organic layer is washed, often with brine, to remove water-soluble impurities.

Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate. rsc.org

After these initial steps, the solvent is removed under reduced pressure to yield the crude product. This crude material is then subjected to the chromatographic methods described previously, followed by a final distillation step to yield the pure this compound. google.com

Reactivity and Reaction Mechanisms of 2 Bromo 1,1 Diethoxybutane

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The bromine atom, being an effective leaving group, renders the C-2 carbon of 2-Bromo-1,1-diethoxybutane susceptible to attack by nucleophiles. This class of reactions is fundamental to the synthetic utility of this compound.

Nucleophilic substitution at the secondary carbon of this compound can proceed through either an S"N"1 or S"N"2 mechanism, with the operative pathway being highly dependent on the reaction conditions.

S"N"2 Mechanism: This is a single-step, bimolecular process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. savemyexams.com The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.comvanderbilt.edu For this compound, this pathway is favored by the use of strong, unhindered nucleophiles in polar aprotic solvents. The secondary nature of the carbon atom means there is some steric hindrance, but S"N"2 reactions are still possible. chemicalnote.com

S"N"1 Mechanism: This is a two-step, unimolecular process that begins with the slow, rate-determining departure of the leaving group to form a secondary carbocation intermediate. chemicalnote.com This carbocation is then rapidly attacked by the nucleophile. chemicalnote.com The rate of an S"N"1 reaction depends only on the concentration of the alkyl halide. savemyexams.com S"N"1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. chemicalnote.comlibretexts.org The stability of the carbocation is a key factor, with tertiary carbocations being more stable than secondary, which are more stable than primary. chemicalnote.com

The stereochemical outcome of these reactions differs significantly. S"N"2 reactions proceed with an inversion of configuration at the chiral center. libretexts.org In contrast, S"N"1 reactions, due to the planar nature of the carbocation intermediate, typically lead to a mixture of enantiomers (racemization), though often with a slight preference for inversion. chemicalnote.com

The competition between S"N"1 and S"N"2 pathways, as well as between substitution and elimination reactions, can be controlled by carefully choosing the reaction conditions.

| Factor | Effect on S"N"1 | Effect on S"N"2 | Effect on Elimination (E1/E2) |

| Nucleophile/Base | Favored by weak nucleophiles/bases. | Favored by strong, unhindered nucleophiles. | Favored by strong, bulky bases. libretexts.org |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org | Solvent polarity can influence the pathway (E1 vs. E2). |

| Temperature | Higher temperatures can favor elimination over substitution. masterorganicchemistry.com | Higher temperatures can favor elimination over substitution. masterorganicchemistry.com | Generally favored by higher temperatures. masterorganicchemistry.com |

| Substrate Structure | Tertiary > Secondary > Primary. chemicalnote.com | Primary > Secondary > Tertiary. chemicalnote.com | More substituted alkenes are often favored (Zaitsev's rule), but bulky bases can lead to the less substituted product (Hofmann product). libretexts.org |

For this compound, using a strong nucleophile like sodium cyanide in a polar aprotic solvent would favor an S"N"2 reaction. Conversely, solvolysis in a polar protic solvent like ethanol (B145695), especially with heating, would favor a mixture of S"N"1 and E1 products. masterorganicchemistry.com

Reactions Involving the Acetal (B89532) Functionality

The diethoxy acetal group is generally stable under neutral to basic conditions, making it an effective protecting group for the aldehyde functionality. libretexts.org However, it is susceptible to reaction under acidic conditions.

In the presence of an acid catalyst and water, acetals can be hydrolyzed back to their corresponding aldehyde or ketone and alcohols. libretexts.orglibretexts.org This reaction is reversible, and the equilibrium can be driven towards acetal formation by removing water from the reaction mixture. libretexts.orglibretexts.org The hydrolysis of acetals is a key reaction for deprotecting the carbonyl group after other transformations have been carried out on the molecule. The rate of hydrolysis can be influenced by the structure of the acetal, with cyclic acetals generally being more stable than acyclic ones. libretexts.org

Various acids can catalyze this transformation, including protic acids like hydrochloric acid and sulfuric acid, as well as Lewis acids. numberanalytics.com The reaction proceeds through the protonation of one of the ether oxygens, making it a better leaving group. libretexts.orglibretexts.org

A key intermediate in the acid-catalyzed reactions of acetals is the oxonium ion. libretexts.orglibretexts.org Following protonation of one of the ethoxy groups, a molecule of ethanol is eliminated, forming a resonance-stabilized oxocarbenium ion, which is a type of oxonium ion. libretexts.orglibretexts.orgnih.gov This highly electrophilic species is then susceptible to attack by a nucleophile. In the case of hydrolysis, the nucleophile is water. libretexts.org The formation of this oxonium ion is a critical step in both the formation and hydrolysis of acetals. libretexts.orgtaylorandfrancis.com The stability of the oxonium ion can be influenced by the surrounding molecular structure. nih.gov

Elimination Reactions and Olefin Formation

When this compound is treated with a strong base, particularly at elevated temperatures, it can undergo elimination reactions to form alkenes (olefins). The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway.

In an E2 reaction, a base abstracts a proton from a carbon atom adjacent to the one bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed. libretexts.org For this compound, there are two possible β-hydrogens that can be removed: one on C-1 and one on C-3.

Removal of a proton from C-3: This would lead to the formation of 1,1-diethoxybut-2-ene . According to Zaitsev's rule, this is generally the more substituted and therefore more stable alkene, and would be expected to be the major product with small, strong bases like ethoxide. libretexts.org This product can exist as both cis and trans isomers. chemguide.co.uk

Removal of a proton from C-1: This would result in the formation of 1,1-diethoxybut-1-ene .

Radical Reactions and Halogen Atom Transfer

The presence of a bromine atom on the second carbon of the butane (B89635) chain makes this compound a candidate for radical-based transformations. The initiation of these reactions typically involves the homolytic cleavage of the carbon-bromine bond, a process often facilitated by radical initiators or photochemistry. This cleavage is a key example of a Halogen Atom Transfer (XAT) process.

Halogen Atom Transfer (XAT) is a fundamental step for generating carbon-centered radicals from their corresponding alkyl halides. nih.gov In the case of this compound, a radical initiator, such as AIBN (azobisisobutyronitrile), or a reducing agent like a stannane (B1208499) (e.g., tributyltin hydride) or a silane, can facilitate the abstraction of the bromine atom. chemrxiv.org This generates a secondary alkyl radical at the C2 position. The general mechanism can be initiated by various means, including photochemical methods or the use of boryl radicals which can activate alkyl bromides for XAT. nih.govrsc.org

The resulting 2-(1,1-diethoxy)butyl radical is a key intermediate whose fate dictates the final product. The acetal group at the C1 position is generally stable under these conditions and does not typically participate directly in the initial radical formation. The primary pathways for this radical intermediate include:

Simple Reduction (Hydrogen Atom Abstraction): In the presence of a hydrogen donor like tributyltin hydride, the radical can abstract a hydrogen atom to yield the debrominated product, 1,1-diethoxybutane (B1585066).

Intermolecular Radical Addition: The carbon-centered radical can add to external π-systems, such as alkenes or alkynes. For instance, radical additions of similar 2-bromoacetates to vinyl ethers have been documented, suggesting that this compound could potentially react with suitable radical acceptors to form new carbon-carbon bonds. enamine.netacs.orgresearchgate.net

Intramolecular Radical Cyclization (Ueno-Stork Reaction): If the molecule contains an appropriately positioned internal π-bond (e.g., an alkene or alkyne tethered to one of the ethoxy groups or elsewhere in the molecule), the generated radical can undergo intramolecular cyclization. oup.com This is a powerful method for constructing cyclic ethers and other ring systems. For this compound itself, this pathway is not available without further modification of the structure.

The electrochemical reduction of bromoacetals, using a catalytic amount of a transition metal complex like cobaloxime, also provides a route to the corresponding radical intermediate, which can then undergo cyclization or other radical reactions. oup.com

| Reaction Type | Initiator/Reagent | Intermediate | Potential Product from this compound |

|---|---|---|---|

| Halogen Atom Transfer (XAT) | Tributyltin Hydride (Bu3SnH), AIBN | 2-(1,1-diethoxy)butyl radical | - |

| Reduction | Tributyltin Hydride (Bu3SnH) | 2-(1,1-diethoxy)butyl radical | 1,1-Diethoxybutane |

| Intermolecular Addition | Radical Acceptor (e.g., Acrylonitrile) | 2-(1,1-diethoxy)butyl radical | Adduct (e.g., 4-(1,1-diethoxybutyl)butanenitrile) |

| Electrochemical Radical Cyclization | Cobaloxime, Sacrificial Anode | 2-(1,1-diethoxy)butyl radical | Applicable to modified substrates with unsaturation |

Explorations of Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.eduwikipedia.org Major classes include cycloadditions (like the Diels-Alder reaction), electrocyclic reactions, and sigmatropic rearrangements. msu.edu A defining feature of the substrates for these reactions is the presence of a conjugated π-electron system. wikipedia.org

This compound is a saturated alkyl halide. It lacks the system of conjugated double or triple bonds necessary to participate directly in any of the major classes of pericyclic reactions. wikipedia.orgsigmaaldrich.com Its structure does not fit the profile of a diene, dienophile, or any other typical substrate for these transformations.

Diels-Alder Reaction: This [4+2] cycloaddition requires a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene (B86901) ring. wikipedia.orgiitk.ac.in this compound possesses neither of these structural features.

Electrocyclic Reactions: These reactions involve the concerted cyclization of a conjugated polyene, converting a π-bond into a σ-bond to form a ring, or the reverse ring-opening process. msu.edu As a saturated compound, this compound cannot undergo such a transformation.

Sigmatropic Rearrangements: These involve the migration of a σ-bond across a π-system. The absence of a π-system in this compound precludes this type of reactivity.

While direct participation is not feasible, one could hypothetically consider multi-step synthetic sequences that transform this compound into a molecule capable of undergoing a pericyclic reaction. For example, a base-induced elimination of HBr could potentially yield 1,1-diethoxybut-1-ene or 1,1-diethoxybut-2-ene. However, neither of these are conjugated dienes required for a Diels-Alder reaction. A more complex, multi-step sequence would be required to generate a suitable conjugated system from the initial bromoacetal, but such a transformation is not a direct or inherent reactivity of the title compound.

Therefore, based on the fundamental principles of molecular orbital overlap and electron distribution that govern pericyclic reactions, this compound is not an active participant in this reaction class. Its chemistry is instead defined by the reactivity of the C-Br bond through ionic or radical pathways.

Applications of 2 Bromo 1,1 Diethoxybutane in Advanced Organic Synthesis

Building Block for Carbon-Carbon Bond Formation

The primary utility of alkyl halides like 2-Bromo-1,1-diethoxybutane in carbon-carbon bond formation lies in their conversion to organometallic reagents or their use in olefination reactions.

Grignard and Organolithium Reagent Precursor

The conversion of an alkyl bromide to a Grignard or organolithium reagent is a fundamental transformation in organic synthesis, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.

Grignard Reagent Formation : In theory, this compound can react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (1,1-diethoxybutan-2-yl)magnesium bromide. The acetal (B89532) functionality is generally stable under the basic conditions of Grignard reagent formation and reaction.

Organolithium Reagent Formation : Similarly, reaction with lithium metal would yield the organolithium equivalent, 2-lithio-1,1-diethoxybutane. Organolithium reagents are typically more reactive and more basic than their Grignard counterparts.

However, there is a notable lack of specific, documented procedures and detailed research findings in the scientific literature for the preparation and subsequent reactions of these specific organometallic reagents derived from this compound. The stability and reactivity of these reagents have not been extensively characterized.

General Reaction Schemes:

R-Br + Mg → R-MgBr (Grignard Reagent)

R-Br + 2Li → R-Li + LiBr (Organolithium Reagent)

Where R = CH₃CH₂CH(CH(OEt)₂)

Wittig and Horner-Wadsworth-Emmons Olefination Substrate

The heading "Olefination Substrate" is a slight misnomer in this context. In both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, the substrate is the carbonyl compound (an aldehyde or ketone), while the bromo-compound serves as a precursor to the phosphorus-based reagent.

Wittig Reagent Precursor : this compound could theoretically undergo an Sₙ2 reaction with triphenylphosphine to form an alkyltriphenylphosphonium salt. libretexts.orgopenstax.orglibretexts.org Subsequent deprotonation with a strong base, like n-butyllithium, would yield the corresponding phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com This ylide could then react with an aldehyde or ketone to form an alkene.

HWE Reagent Precursor : For the HWE reaction, the precursor is a phosphonate ester, which is typically synthesized via the Michaelis-Arbuzov reaction. This would involve reacting this compound with a trialkyl phosphite, such as triethyl phosphite, to form diethyl (1,1-diethoxybutan-2-yl)phosphonate. Deprotonation of this phosphonate with a base like sodium hydride generates a stabilized carbanion that reacts with aldehydes or ketones, generally favoring the formation of (E)-alkenes. organic-chemistry.org

Despite the established reliability of these synthetic sequences, specific examples detailing the synthesis and application of Wittig or HWE reagents derived from this compound are not readily found in published research.

Intermediate in Heterocyclic Synthesis

The synthesis of heterocyclic compounds often involves the use of bifunctional molecules that can undergo cyclization reactions. As a protected α-bromo aldehyde, this compound has the potential to serve in such roles after conversion or deprotection.

Formation of Oxygen Heterocycles (e.g., 2,3-O-acetal synthesis from diols)

The proposed synthesis of 2,3-O-acetals from diols using this compound is not a chemically straightforward or documented transformation, as the starting material itself is an acetal. A more plausible, though undocumented, pathway to oxygen heterocycles could involve the Grignard reagent derived from this compound. This nucleophile could, for example, react with an epoxide. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The reaction of a Grignard reagent with an epoxide is a well-established method for forming a carbon-carbon bond and a new alcohol, which could potentially undergo subsequent intramolecular cyclization to form a substituted tetrahydrofuran or other oxygen-containing ring, depending on the structure. However, no specific examples of this pathway beginning with this compound have been reported.

Synthesis of Pyrrolidines and Related Nitrogen-Containing Cyclic Systems

The pyrrolidine ring is a prevalent scaffold in a vast number of natural products and pharmacologically active compounds. researchgate.net The synthesis of substituted pyrrolidines is therefore a significant focus in synthetic organic chemistry. mdpi.comorganic-chemistry.org this compound can be envisioned as a valuable four-carbon building block for the construction of the pyrrolidine skeleton. A plausible synthetic strategy involves the initial displacement of the bromide by a nitrogen nucleophile, followed by intramolecular cyclization.

A hypothetical reaction scheme could commence with the reaction of this compound with a primary amine (R-NH₂). This nucleophilic substitution reaction, likely proceeding via an S(_N)2 mechanism, would form an N-substituted 2-amino-1,1-diethoxybutane intermediate. The acetal group in this intermediate is stable under the basic or neutral conditions typically employed for such alkylations.

Subsequent acidic hydrolysis of the diethyl acetal would unmask the aldehyde functionality, yielding a γ-amino aldehyde. This intermediate is primed for intramolecular cyclization through the formation of an iminium ion, which is then reduced in situ to afford the corresponding substituted pyrrolidine. The choice of reducing agent can influence the stereochemical outcome of the final product.

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 1 | This compound | Primary Amine (R-NH₂) | N-substituted 2-amino-1,1-diethoxybutane | - |

| 2 | N-substituted 2-amino-1,1-diethoxybutane | Aqueous Acid (e.g., HCl) | γ-Amino aldehyde | - |

| 3 | γ-Amino aldehyde | Reducing Agent (e.g., NaBH₃CN) | - | N-substituted-3-ethylpyrrolidine |

This approach allows for the introduction of diversity at the nitrogen atom of the pyrrolidine ring by varying the primary amine used in the initial step.

Precursor for Functional Group Interconversions

Functional group interconversions are fundamental operations in organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. organic-synthesis.comsolubilityofthings.com this compound serves as a precursor for a range of functional group transformations, primarily centered around the reactivity of the carbon-bromine bond and the latent aldehyde functionality of the acetal.

The bromine atom can be readily displaced by a variety of nucleophiles to introduce different functional groups at the 2-position. For instance, reaction with sodium azide would yield 2-azido-1,1-diethoxybutane, a precursor to amines. Similarly, cyanide can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The acetal group, while generally stable, can be hydrolyzed under acidic conditions to reveal the butanal functionality. rsc.org This aldehyde can then undergo a plethora of classical carbonyl reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or olefination reactions to form alkenes.

| Starting Material | Reagent(s) | Resulting Functional Group | Potential Subsequent Transformations |

| This compound | NaN₃ | Azide | Reduction to amine |

| This compound | NaCN | Nitrile | Hydrolysis to carboxylic acid, reduction to amine |

| This compound | Mg, then CO₂ | Carboxylic acid | Esterification, amidation |

| This compound | H₃O⁺ | Aldehyde | Oxidation, reduction, Wittig reaction |

Role in Complex Molecule Total Synthesis

The total synthesis of complex natural products often relies on the use of chiral building blocks and robust synthetic strategies to construct intricate molecular frameworks. rsc.org While specific examples of the use of this compound in total synthesis are not extensively documented, its structure suggests its potential as a valuable four-carbon synthon.

One of the key attributes of this compound is the orthogonal reactivity of its two functional groups. The bromo group can participate in coupling reactions, such as Grignard reagent formation followed by reaction with an electrophile, to form carbon-carbon bonds. adichemistry.commasterorganicchemistry.com The acetal serves as a protected aldehyde, preventing unwanted side reactions until its deprotection is strategically desired.

For instance, the Grignard reagent derived from this compound could be added to a chiral aldehyde or ketone, establishing a new stereocenter. The resulting alcohol could then be further manipulated, and at a later stage in the synthesis, the acetal could be hydrolyzed to reveal the aldehyde for subsequent transformations, such as a Wittig reaction or an aldol condensation, to elongate the carbon chain. This strategic unmasking of functionality is a powerful tool in the convergent assembly of complex molecules.

The table below illustrates a hypothetical sequence in a complex synthesis:

| Step | Transformation | Reagents | Purpose |

| 1 | Grignard Formation | Mg, THF | Generation of a nucleophilic carbon |

| 2 | C-C Bond Formation | Chiral Aldehyde | Creation of a new stereocenter |

| 3 | Acetal Deprotection | H₃O⁺ | Unmasking of the aldehyde |

| 4 | Chain Elongation | Wittig Reagent | Formation of a new C=C bond |

Derivatives and Analogues of 2 Bromo 1,1 Diethoxybutane

Synthesis and Reactivity of Analogous Alpha-Haloacetals

2-Bromo-1,1-dimethoxyethane (B145963), also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a close analogue of 2-bromo-1,1-diethoxybutane. nih.gov It serves as a versatile building block in organic synthesis. chemicalbook.com

Synthesis: The synthesis of 2-bromo-1,1-dimethoxyethane can be achieved through the bromination of acetaldehyde (B116499) followed by condensation with methanol. In a typical procedure, bromine water is added to a mixture of acetaldehyde and a catalyst like cupric bromide (CuBr₂) at a controlled temperature. The resulting 2-bromoacetaldehyde then reacts with methanol, often with in situ acid catalysis by the hydrogen bromide (HBr) byproduct, to form the desired acetal.

Reactivity and Synthetic Applications: 2-Bromo-1,1-dimethoxyethane is a reactive alkylating agent due to the presence of the bromine atom, which acts as a good leaving group. It readily participates in nucleophilic substitution reactions. For instance, it can react with thiols to introduce a dimethoxyethyl group.

A key feature of 2-bromo-1,1-dimethoxyethane is its function as a masked aldehyde. The acetal group is stable under basic and neutral conditions but can be easily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This property is exploited in various synthetic strategies. For example, it is used in the synthesis of 2,3-O-acetals by reacting with 2,3-diols in the presence of an acid catalyst like 10-camphorsulphonic acid (CSA). chemicalbook.comscbt.comalkalisci.comscientificlabs.com It has also been employed in the generation of aldehyde-substituted prodrugs through reaction with hydroxyl-containing aromatic compounds followed by deacetalization. chemicalbook.com

The compound undergoes other transformations as well, including reduction to 1,1-dimethoxyethane (B165179) and oxidation to 2-bromoacetaldehyde. Its bifunctional nature makes it a valuable precursor for a range of molecules, including N-alkylated compounds, lactams, oximes, and azides. chemicalbook.com

Table 1: Synthetic Reactions Involving 2-Bromo-1,1-dimethoxyethane

| Reaction Type | Reagents | Product Type | Ref |

| Nucleophilic Substitution (Alkylation) | Thiols, Cs₂CO₃, DMF | Dimethoxyethyl thioethers | |

| Acetal Formation | 2,3-diols, 10-camphorsulphonic acid | 2,3-O-acetals | chemicalbook.comscbt.com |

| Hydrolysis (Deprotection) | 1 N HCl | Aldehydes | |

| Reduction | Lithium aluminum hydride | 1,1-dimethoxyethane | |

| Oxidation | Oxidizing agents | 2-bromoacetaldehyde |

Other Halo- and Alkoxy-Substituted Analogues

The principles of synthesis and reactivity observed for 2-bromo-1,1-dimethoxyethane extend to a broader range of halo- and alkoxy-substituted analogues. The choice of halogen (fluorine, chlorine, bromine, or iodine) and the nature of the alkoxy groups significantly impact the compound's properties.

Synthesis: General methods for synthesizing α-haloacetals include the direct halogenation of acetals or the reaction of α-haloaldehydes with alcohols. researchgate.net For instance, α,β-unsaturated acetals can be converted to γ-halo-α,β-unsaturated acetals by treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). thieme-connect.com Another approach involves the reaction of acetals with acid halides in the presence of a Lewis acid catalyst like zinc(II) salts to produce haloalkyl ethers. researchgate.net The cleavage of O,S-acetals with reagents like sulfuryl dichloride also yields α-chloro ethers. arkat-usa.org

Reactivity: The reactivity of α-haloacetals is a subject of ongoing research, particularly in the context of stereoselective reactions. The halogen atom can participate in guiding the stereochemical outcome of acetal substitution reactions. researchgate.net For example, the radical cyclization of allylic α-bromoacetals, known as the Ueno-Stork reaction, is a powerful method for synthesizing heterocycles with high regioselectivity and diastereoselectivity. researchgate.netmdpi.com The stereocontrol in these reactions is influenced by the stereogenic centers in both the starting material and the acetal, with the anomeric alkoxy group often adopting a pseudoaxial orientation in the transition state. acs.org

The nature of the halogen also influences reactivity in unexpected ways. In studies of α-haloglycine esters, an analogous system, the α-chloro derivative was found to be more reactive than the α-bromo analogue in certain catalytic transformations, which is contrary to the expected trend based on leaving group ability. nih.gov This highlights the complex interplay of electronic effects within these molecules.

Structural Modifications and Their Synthetic Consequences

Modifications to the structure of α-haloacetals, beyond simple changes to the halogen or alkoxy groups, can have profound effects on their synthetic utility. These modifications can involve the introduction of other functional groups or incorporation into cyclic systems.

The presence of a C-2 acyloxy group in pyran-derived acetals, for example, can control the stereochemical outcome of nucleophilic substitution reactions. researchgate.net The degree of this neighboring group participation depends on the reactivity of the nucleophile and the electronic nature of the acyl group. researchgate.net Weaker nucleophiles and less electron-donating acyl groups tend to favor 1,2-trans products. researchgate.net

Radical-mediated reactions of α-bromo aluminium thioacetals, which are analogues of α-bromo acetals, have been investigated for the synthesis of thiolactones. mdpi.com These reactions can proceed through complex pathways involving fragmentation and rearrangement. mdpi.com

The incorporation of the α-haloacetal moiety into a cyclic framework introduces conformational constraints that can be exploited in synthesis. X-ray crystallographic analyses of cyclic α-chloro- and α-bromo acetals have revealed lengthening of exocyclic carbon-oxygen bonds, a phenomenon attributed to hyperconjugative interactions. nih.gov

Computational Studies on Structure-Reactivity Relationships in Analogues

Computational chemistry provides a powerful tool for understanding the intricate relationship between the structure of α-haloacetal analogues and their reactivity. Density Functional Theory (DFT) calculations have been employed to study various aspects of these systems.

Hyperconjugation and the Anomeric Effect: Computational studies have been instrumental in elucidating the role of hyperconjugation in α-haloacetals. In cyclic α-haloacetals, it has been shown that hyperconjugative interactions between the filled σC–X (where X is a halogen) orbital and the vacant exocyclic σ*C–OR orbital can lead to observable changes in bond lengths and geometries. nih.gov This "generalized" anomeric effect can enhance the nucleofugality of the halogen, facilitating its abstraction. nih.gov These stereoelectronic effects are crucial for understanding and predicting the reactivity of glycosides and related acetals. acs.orgacs.orgacs.org

Reaction Mechanisms and Stereoselectivity: Computational models have been used to investigate the transition states of reactions involving α-haloacetals, providing insights into the origins of stereoselectivity. For instance, in acetal substitution reactions of α-halogenated cyclic systems, computational investigations support the involvement of open-form oxocarbenium ions rather than three-membered halonium ions, which helps to explain the observed erosion of stereoselectivity with increasing nucleophilicity. researchgate.net Similarly, computational studies of reactions involving acetals with neighboring acyloxy groups have helped to rationalize the observed stereochemical outcomes by modeling the barriers for ring-opening of intermediate dioxolenium ions. researchgate.net

In the case of α-haloglycine esters, DFT calculations supported the existence of a hyperconjugative effect that explains the enhanced reactivity of these compounds with hydrogen-bond donor catalysts. nih.gov These computational insights are valuable for the design of new catalytic reactions. nih.gov

Table 2: Investigated Properties of Alpha-Haloacetal Analogues using Computational Methods

| Property Investigated | Computational Method | Key Finding | Ref |

| Hyperconjugative Interactions | DFT (e.g., ωB97X-D/cc-pVDZ) | Lengthening of exocyclic C-O bonds due to σC–X → σ*C–OR interactions. | nih.gov |

| Reaction Stereoselectivity | Computational investigations | Involvement of open-form oxocarbenium ions in acetal substitution. | researchgate.net |

| Anomeric Effect | DFT | Generalized anomeric effect enhances halogen nucleofugality. | nih.gov |

| Neighboring Group Participation | Computational studies | Modeling of transition state barriers explains stereochemical outcomes. | researchgate.net |

Spectroscopic and Analytical Characterization of 2 Bromo 1,1 Diethoxybutane and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Bromo-1,1-diethoxybutane. Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, a recent study reported the following chemical shifts for this compound in Chloroform-d: a triplet at 4.51 ppm (J = 5.6 Hz) for the single proton on the carbon bearing the two ethoxy groups, a multiplet between 3.70-3.60 ppm for two protons, another multiplet between 3.55-3.47 ppm for two protons, and a triplet at 3.44 ppm (J = 6.7 Hz) for two protons. nih.govsemanticscholar.org The integration of these signals provides a ratio of the protons in each unique environment, further confirming the structure. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. While specific data for this compound is not detailed in the provided results, analogous compounds like 1-bromobutane (B133212) and 2-bromobutane (B33332) show distinct resonances for each carbon atom, allowing for their differentiation. docbrown.info For intermediates such as 4-bromo-1,1-diethoxybutane (B3057286), the acetal (B89532) carbon is expected to appear in the range of δ 95–105 ppm.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 4.51 | t | 5.6 | 1H | CH(OEt)₂ | nih.govsemanticscholar.org |

| 3.70-3.60 | m | - | 2H | OCH₂CH₃ | nih.govsemanticscholar.org |

| 3.55-3.47 | m | - | 2H | OCH₂CH₃ | nih.govsemanticscholar.org |

| 3.44 | t | 6.7 | 2H | CH₂Br | nih.govsemanticscholar.org |

| 1.98 | - | - | - | - | semanticscholar.org |

t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The electron ionization (EI) mass spectrum of the related compound, 2-bromo-1,1-diethoxyethane, shows characteristic peaks that can be used for identification. nist.gov For 2-bromo-1,1-diethoxyethane, prominent m/z values include 153, 125, 123, and 103. nih.gov The molecular weight of this compound is 225.126 g/mol . lookchem.com Analysis of intermediates like 4-bromo-1,1-diethoxybutane by MS would show a molecular ion peak and specific fragmentation patterns corresponding to the loss of ethoxy groups and bromine.

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key m/z Peaks | Reference |

|---|---|---|---|

| 2-Bromo-1,1-diethoxyethane | 197.070 | 153, 125, 123, 103 | nih.govnist.gov |

| 2-Bromo-1,1-diethoxypropane | 211.099 | Not specified | chemspider.com |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. cdnsciencepub.com By separating the components of a mixture, GC can detect the presence of starting materials, intermediates, and byproducts. The purity of the final product is often determined by the percentage area of its peak in the chromatogram. For instance, the synthesis of the related 4-bromo-1,1-diethoxybutane aims for a purity of ≥97% as assessed by GC-MS. The Kovats retention index, a measure used in GC, has been reported for related compounds like 1,1-diethoxybutane (B1585066), with values of 880 on a standard non-polar column. nih.gov This technique is also crucial for identifying different isomers, such as the structural isomers of bromobutane. docbrown.info

Table 3: Gas Chromatography Data for Related Compounds

| Compound | Kovats Retention Index (Standard Non-polar) | Application | Reference |

|---|---|---|---|

| 1,1-Diethoxybutane | 880 | Purity and Isomer Separation | nih.gov |

| 2-Bromo-1,1-diethoxyethane | 1005 | Purity Assessment | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its intermediates. The IR spectrum of a molecule shows absorption bands corresponding to the vibrations of specific bonds. For bromoalkanes, a characteristic C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, between 550 and 650 cm⁻¹. docbrown.info In the case of 1-bromobutane, this absorption is found between 550 and 750 cm⁻¹. docbrown.info For this compound, one would expect to see strong C-O stretching absorptions for the ether linkages around 1050-1150 cm⁻¹, in addition to the C-H stretching and bending vibrations. The NIST Chemistry WebBook provides access to the IR spectrum of the related 2-bromo-1,1-diethoxyethane. nist.gov

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. numberanalytics.commdpi.com By calculating the energies of reactants, transition states, and products, DFT can elucidate the most probable pathways for chemical reactions involving 2-Bromo-1,1-diethoxybutane, such as nucleophilic substitution or elimination. nih.gov

DFT studies typically involve optimizing the geometry of the molecule and then locating the transition state structures for proposed reaction pathways. Functionals such as B3LYP or M06-2X are often employed for their balance of accuracy and computational cost in studying organic reactions. nih.govresearchgate.netmdpi.com For this compound, key reactions of interest would include hydrolysis of the acetal (B89532) group and substitution or elimination at the bromine-bearing carbon.

Calculations can determine the activation energy barriers for competing mechanisms. For instance, a DFT study could compare the energy profile of an S(_N)1-type reaction, proceeding through a carbocation intermediate, versus an S(_N)2-type reaction, involving a backside attack by a nucleophile. The results would indicate which mechanism is kinetically favored under specific conditions.

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound with a Nucleophile (Nu⁻) This table presents hypothetical data based on typical DFT results for similar haloalkanes to illustrate the methodology's output.

| Reaction Pathway | Functional/Basis Set | Solvent Model | Activation Energy (ΔG‡) in kcal/mol |

| S(_N)1 | B3LYP/6-31G(d) | PCM (Water) | 28.5 |

| S(_N)2 | B3LYP/6-31G(d) | PCM (Water) | 24.1 |

| E1 | B3LYP/6-31G(d) | PCM (Water) | 30.2 |

| E2 | B3LYP/6-31G(d) | PCM (Water) | 25.8 |

These illustrative findings suggest that for a typical secondary bromoalkane, S(_N)2 and E2 pathways are often more kinetically accessible than their stepwise counterparts. researchgate.net Such DFT calculations provide critical insights that can guide the design of synthetic routes utilizing this compound. numberanalytics.com

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed picture of solute-solvent interactions. mdpi.com For this compound, MD simulations can reveal how solvent molecules arrange around it, a phenomenon known as solvation, which profoundly influences its stability and reactivity. nih.gov

A typical MD simulation involves placing a model of this compound into a box filled with explicit solvent molecules, such as water. nih.govnih.gov The system's trajectory is then calculated by integrating Newton's laws of motion, using a force field (like AMBER or GROMOS) to describe the interatomic forces. mdpi.com From these trajectories, properties like the solvation free energy and radial distribution functions (RDFs) can be computed. researchgate.netresearchgate.net The RDF for the solvent around a particular atom in the solute shows the probability of finding a solvent molecule at a specific distance, revealing the structure of the solvation shells. nih.gov

MD simulations can quantify the contributions to the total solvation free energy, including electrostatic and van der Waals interactions. researchgate.netresearchgate.net This information is crucial for understanding how the compound will behave in different chemical environments, from aqueous biological systems to organic solvents used in synthesis.

Table 2: Example Parameters for an MD Simulation of this compound in Water This table shows typical parameters for setting up a molecular dynamics simulation.

| Parameter | Value/Description | Purpose |

| Force Field | AMBER ff99SB-ILDN | Describes inter- and intramolecular forces. mdpi.com |

| Solvent Model | TIP3P Water | An explicit model for water molecules. nih.gov |

| System Size | ~5000 atoms | One solute molecule in a box of ~1600 water molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 298 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of configurations. mdpi.com |

The results from such simulations can explain, for example, why certain reactions are faster in polar versus nonpolar solvents by providing a detailed energetic and structural picture of the solvation landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in medicinal chemistry and toxicology to correlate the chemical structure of compounds with a specific activity, such as biological potency or a physical property. wikipedia.orgresearchgate.net A QSAR model is a mathematical equation that relates numerical representations of a molecule's structure, known as molecular descriptors, to its observed activity. nih.gov

For this compound, a QSAR study would involve synthesizing or computationally designing a series of derivatives and measuring a specific activity for them. These derivatives could be created by modifying the alkyl chain, replacing the bromine with other halogens, or altering the ethoxy groups. Molecular descriptors for each derivative—such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties—would then be calculated. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict the activity based on the most relevant descriptors. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward more potent or effective compounds. nih.gov

Table 3: Hypothetical Data for a QSAR Study on Derivatives of this compound This table presents an example dataset that would be used to build a QSAR model. The activity values are hypothetical.

| Derivative | Modification | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| 1 | (Parent Compound) | 2.85 | 18.46 | 50.2 |

| 2 | Br -> Cl | 2.60 | 18.46 | 65.7 |

| 3 | Butane (B89635) -> Pentane chain | 3.35 | 18.46 | 35.1 |

| 4 | Diethoxy -> Dimethoxy | 2.01 | 18.46 | 72.4 |

| 5 | Br -> I | 3.20 | 18.46 | 42.5 |

A resulting QSAR equation might look like:

Predicted Activity = 55.6 - (15.2 * LogP) + (0.8 * Polar Surface Area)

This hypothetical model suggests that increasing lipophilicity (LogP) enhances activity, while polar surface area has a minor negative impact. Such models must be rigorously validated to ensure their predictive power. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research specifically focused on 2-Bromo-1,1-diethoxybutane is not extensive. However, its identity and basic properties are well-established in chemical literature and databases.

| Property | Value |

| CAS Number | 3400-56-4 |

| Molecular Formula | C₈H₁₇BrO₂ |

| Molecular Weight | 225.12 g/mol |

The data in this table is compiled from various chemical databases.

The most significant recent advancement in the study of this compound lies in its synthesis. A 2023 study on deaminative halogenation of primary amines reported a method for synthesizing this compound. researchgate.netnih.gov This reaction, which utilizes an N-anomeric amide as a nitrogen-deletion reagent, provides a modern approach to obtaining this secondary bromide. researchgate.netnih.gov

In terms of its reactivity, one notable investigation involved its use in the Hantzsch pyrrole (B145914) synthesis. However, under the specific conditions of the study, this compound did not yield the desired pyrrole products. This particular outcome suggests that the steric hindrance around the bromine atom may limit its utility in certain condensation reactions.

Emerging Trends in Synthetic Methodology for this compound

The synthesis of bromoacetals has traditionally involved the bromination of aldehydes followed by acetalization. However, modern organic synthesis seeks more efficient, milder, and selective methods.

A notable emerging trend is the use of deaminative functionalization. As mentioned, a 2023 research article detailed the successful synthesis of this compound from a primary amine precursor. researchgate.netnih.gov This deaminative bromination protocol is significant as it offers a novel route that avoids the direct handling of potentially unstable bromoaldehydes and showcases the utility of N-anomeric amides in complex transformations. researchgate.netnih.gov The reaction proceeded with a reported yield of 58%, demonstrating its viability as a synthetic route. researchgate.netnih.gov

Table of Synthetic Advancements

| Synthetic Method | Precursor | Reagents | Yield | Year |

|---|

This method represents a departure from classical approaches and highlights a trend towards the development of more sophisticated and functional group-tolerant reactions for the preparation of alkyl halides.

Potential for Novel Applications in Materials Science and Medicinal Chemistry

While there is no direct research demonstrating the application of this compound in materials science or medicinal chemistry, its chemical structure suggests several potential avenues for exploration. The presence of a reactive bromine atom and a protected aldehyde functionality (the diethyl acetal) makes it a potentially useful building block.

In Materials Science: The bromo-functional group could be used to initiate polymerization reactions or to graft the molecule onto polymer backbones, potentially modifying surface properties or introducing new functionalities. The acetal (B89532) group is stable under basic conditions but can be hydrolyzed to an aldehyde under acidic conditions, which could then be used for further chemical modifications, such as cross-linking.

In Medicinal Chemistry: Bromo-organic compounds are frequently used as intermediates in the synthesis of pharmaceuticals. The bromine atom can be displaced by various nucleophiles (amines, thiols, alcohols) to build more complex molecular scaffolds. For instance, the isomeric compound, 4-Bromo-1,1-diethoxybutane (B3057286), has been used as a precursor in the synthesis of compounds with antimicrobial activity. This suggests that this compound could similarly serve as a synthon for novel bioactive molecules. The deaminative halogenation of dipeptides has been demonstrated, hinting at the potential for this chemistry in modifying biologically relevant molecules. nih.gov

Challenges and Opportunities for Future Investigations

The most significant challenge concerning this compound is the current lack of dedicated research into its properties and applications. This scarcity of data presents a clear opportunity for future investigations.

Challenges:

Limited Reactivity Data: Beyond a few specific examples, the full scope of its reactivity, particularly in comparison to its isomers, is not well understood.

Lack of Application Studies: The absence of studies in materials science and medicinal chemistry means its potential in these fields is entirely theoretical at present.

Steric Hindrance: Its failure in the Hantzsch pyrrole synthesis suggests that the position of the bromo group may sterically hinder some of its potential reactions, a factor that needs to be explored.

Opportunities:

Fundamental Reactivity Studies: There is a need for a systematic investigation of its reactivity in a range of common organic reactions, such as nucleophilic substitutions, eliminations, and organometallic coupling reactions.

Exploration in Medicinal Chemistry: Its potential as a building block for novel therapeutic agents is an untapped area of research. Screening of derivatives for various biological activities could yield interesting results.

Polymer and Materials Synthesis: A thorough investigation into its use as a monomer or functionalizing agent could lead to the development of new materials with unique properties.

Comparative Studies: A comparative study of the reactivity and potential applications of this compound versus its isomers (e.g., 1-Bromo-, 3-Bromo-, and 4-Bromo-1,1-diethoxybutane) would provide valuable insights for synthetic chemists.

Q & A

Q. Critical Factors :

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor elimination, while polar protic solvents (e.g., ethanol) favor substitution .

- Temperature : Lower temperatures (0–25°C) suppress side reactions like elimination .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Side Products |

|---|---|---|---|

| Bromination of Acetal | HBr, EtOH, 25°C | 70–85 | 1,1-diethoxybutene |

| Radical Cyclization* | AIBN, Bu₃SnH, reflux | 60–75 | Dehalogenated byproducts |

| *Advanced method adapted from related bromoacetals . |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

- Chromatography : GC-MS or HPLC (≥98% purity thresholds) to detect impurities like residual ethanol or elimination products .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and the brominated carbon (δ 4.2–4.5 ppm) .

- IR : C-Br stretch (~550–600 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) confirm functional groups .

Advanced Tip : X-ray crystallography (for crystalline derivatives) resolves ambiguous stereochemistry, as demonstrated for brominated acetophenones .

What mechanistic insights explain the reactivity of this compound in radical cyclization reactions?

Advanced Research Question

Radical pathways involving this compound proceed via:

Initiation : Abstraction of bromine by radicals (e.g., Bu₃Sn• from AIBN) generates a carbon-centered radical.

Cyclization : Intramolecular radical addition forms cyclic intermediates, as seen in related bromoethyl acetals .

Termination : Hydrogen abstraction or coupling yields bicyclic products (e.g., azabicyclo derivatives with >75% diastereomeric excess) .

Q. Table 2: Radical Cyclization Outcomes

| Substrate | Initiator | Product | Diastereomeric Excess |

|---|---|---|---|

| Bromoacetal derivative | AIBN | 1-Azabicyclo[5.2.0]nonan-9-one | 75–78% |

How do steric and electronic effects influence the regioselectivity of elimination reactions involving this compound?

Advanced Research Question

- Steric Effects : Bulky bases (e.g., KOtBu) favor less hindered pathways, producing 1,1-diethoxybutene over substituted alkenes .

- Electronic Effects : Electron-withdrawing ethoxy groups stabilize carbocation intermediates, directing elimination to the β-hydrogen .

Case Study : Under strong basic conditions (KOtBu/DMSO), this compound undergoes E2 elimination with >90% selectivity for the trans-alkene .

How should researchers address discrepancies in solubility data affecting pharmacological activity predictions?

Data Contradiction Analysis

Abrupt solubility cut-offs (e.g., 0.10–0.46 mmol/L for brominated aromatics) can mask bioactivity trends. Mitigation strategies include:

- Solubility Enhancement : Co-solvents (e.g., DMSO/water mixtures) or derivatization (e.g., PEGylation) .

- Validation : Replicate assays under standardized conditions (pH 7.4, 25°C) to resolve outliers .

Example : 2-Bromo-1,3-dimethylbenzene shows no receptor efficacy below 0.10 mmol/L, but fluorinated analogs exhibit activity above 0.46 mmol/L .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or bromine loss .

- PPE : Nitrile gloves, goggles, and fume hoods required due to volatility (bp ~150–160°C) and irritancy .

Advanced Monitoring : Periodic GC-MS analysis detects degradation products (e.g., diethoxybutene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.